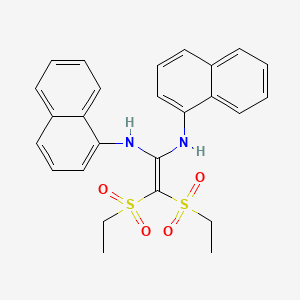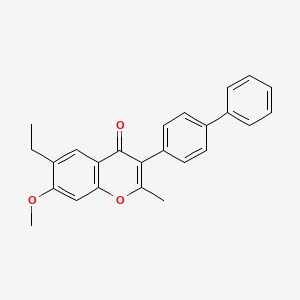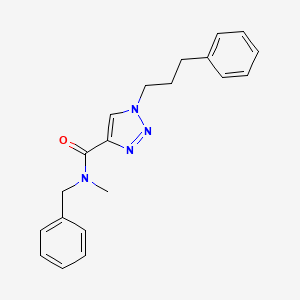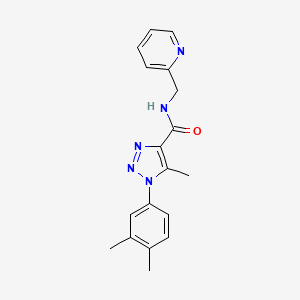
6,7-dimethoxy-2-methyl-1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-methyl-1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (also known as L-THP) is a natural alkaloid found in various plants, including Corydalis yanhusuo. L-THP has been studied extensively due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of L-THP is not fully understood. However, studies have shown that L-THP exerts its therapeutic effects through various pathways, including the opioid receptor pathway, the MAPK pathway, and the PI3K/Akt pathway. L-THP has been shown to activate the opioid receptors in the central nervous system, leading to its analgesic effects. L-THP has also been shown to inhibit the MAPK pathway, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
L-THP has been shown to have various biochemical and physiological effects. Studies have shown that L-THP has antioxidant properties, which may contribute to its neuroprotective effects. L-THP has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects. In addition, L-THP has been shown to have anti-tumor properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
L-THP has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from plants. L-THP has been extensively studied, and its therapeutic potential has been demonstrated in various diseases. However, L-THP also has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of L-THP is not fully understood, which may limit its use in some studies.
将来の方向性
There are several future directions for the study of L-THP. One future direction is to further explore its potential therapeutic applications in various diseases, including cancer, pain, and neurological disorders. Another future direction is to investigate its mechanism of action in more detail. Further studies are also needed to determine the optimal dosage and administration of L-THP for its therapeutic effects. In addition, studies are needed to investigate the safety and toxicity of L-THP in humans.
Conclusion:
In conclusion, L-THP is a natural alkaloid with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of L-THP and its mechanism of action.
合成法
L-THP can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2,3,4-trimethoxybenzaldehyde, 2-methyl-1,2,3,4-tetrahydroisoquinoline, and sodium borohydride in ethanol. Microbial synthesis involves the use of microorganisms to produce L-THP. Plant extraction involves the extraction of L-THP from Corydalis yanhusuo.
科学的研究の応用
L-THP has been studied for its potential therapeutic applications in various diseases, including cancer, pain, and neurological disorders. Studies have shown that L-THP has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. L-THP has also been shown to have analgesic effects by activating the opioid receptors in the central nervous system. In addition, L-THP has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-22-10-9-13-11-17(24-3)18(25-4)12-15(13)19(22)14-7-8-16(23-2)21(27-6)20(14)26-5/h7-8,11-12,19H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSQIITLFBNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)




![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)